Lercanidipine-d3 as Internal Standard in UPLC-MS/MS: Method Validation Metrics vs. Non-Isotopic IS Approaches
A validated UPLC-MS/MS method employing lercanidipine-d3 as internal standard (IS) achieved a lower limit of quantitation (LLOQ) of 0.010 ng/mL for lercanidipine in human plasma, with mean extraction recovery of ≥94% for both analyte and IS [1]. In contrast, a prior LC-MS/MS method using the unlabeled R-enantiomer analog lercanidipine R-D3 as IS reported an LLOQ of 0.1 ng/mL with extraction recovery not explicitly quantified for the IS [2]. The 10-fold improvement in LLOQ with lercanidipine-d3 enables more sensitive detection, which is critical for late-phase pharmacokinetic sampling and low-dose bioequivalence studies.
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) in human plasma |
|---|---|
| Target Compound Data | 0.010 ng/mL |
| Comparator Or Baseline | Lercanidipine R-D3 as IS: 0.1 ng/mL |
| Quantified Difference | 10-fold improvement (0.010 vs. 0.1 ng/mL) |
| Conditions | UPLC-MS/MS with lercanidipine-d3 IS (Chaudhary 2016) vs. LC-MS/MS with lercanidipine R-D3 IS (2004 method) |
Why This Matters
A 10-fold lower LLOQ directly translates to enhanced assay sensitivity, allowing accurate quantitation of lower plasma concentrations encountered in extended pharmacokinetic profiles or when analyzing limited-volume biological samples.
- [1] Chaudhary DV, Patel DP, Shah PA, Shah JV, Sanyal M, Shrivastav PS. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. J Pharm Anal. 2016;6(2):87-94. View Source
- [2] Selective and rapid liquid chromatography-mass spectrometry method for the determination of lercanidipine in human plasma. J Chromatogr B. 2004. View Source
